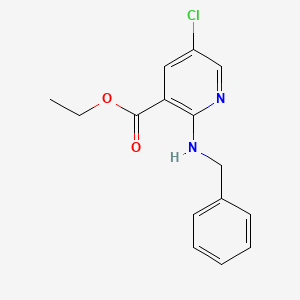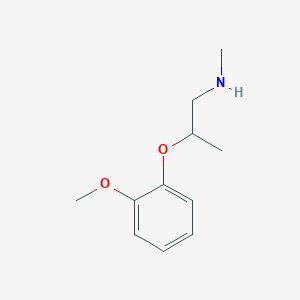
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
4-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as CMT-3, is a synthetic compound with a wide range of scientific applications. CMT-3 is a derivative of the benzothiazole family of compounds and is used in many areas of research, including biochemical and physiological studies. CMT-3 is a versatile compound that has a number of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a versatile compound that has a number of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of benzothiazole derivatives, as a ligand for the preparation of coordination complexes, and as a catalyst in organic reactions. 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has also been used in the synthesis of new benzothiazole derivatives, as well as in the synthesis of other compounds.
Mécanisme D'action
Target of Action
The primary target of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is the Amine oxidase [flavin-containing] A (Homo sapiens) . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system and peripheral tissues.
Biochemical Pathways
The compound’s interaction with amine oxidase suggests it may affect the biochemical pathways involving biogenic amines. These amines, including neurotransmitters like dopamine and serotonin, have many roles in the body, from brain function to immune response. Changes in their metabolism could therefore have wide-ranging effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with amine oxidase and the subsequent changes in biogenic amine metabolism. This could potentially lead to alterations in neurological function, immune response, and other physiological processes .
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is its high solubility in water, which makes it easy to use in a variety of experiments. In addition, 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is relatively stable and can be stored for long periods of time without degradation. However, 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are many possible future directions for research into 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. One of the most promising areas of research is the study of its effects on various biochemical and physiological processes. Additionally, further research into the structure-activity relationships of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the synthesis of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine could lead to the development of more efficient and cost-effective methods of production.
Propriétés
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-2-1-3-11-12(10)16-13(19-11)15-4-5-17-6-8-18-9-7-17/h1-3H,4-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPOVLRCARIUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389436.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline](/img/structure/B1389441.png)
![3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389443.png)
![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)
![N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389445.png)
![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)

![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)